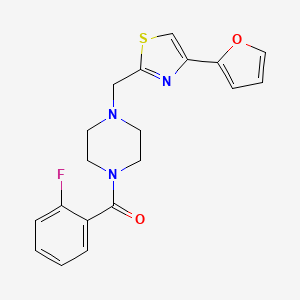

(2-Fluorophenyl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-fluorophenyl)-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O2S/c20-15-5-2-1-4-14(15)19(24)23-9-7-22(8-10-23)12-18-21-16(13-26-18)17-6-3-11-25-17/h1-6,11,13H,7-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYHRWTWFFTUHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorophenyl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone typically involves a multi-step process:

Formation of Intermediate Compounds: The starting materials, 2-fluorobenzoyl chloride and 4-(furan-2-yl)thiazole, are subjected to nucleophilic substitution reactions to form intermediate compounds.

Piperazine Introduction: The intermediates are then reacted with piperazine under controlled conditions, such as temperature regulation and solvent selection, to yield the final product.

Industrial Production Methods: For large-scale production, the synthetic process may be optimized by:

Catalyst Selection: Use of efficient catalysts to increase reaction rates.

Solvent Optimization: Choosing solvents that maximize yield and minimize waste.

Automation: Employing automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous conditions.

Substitution: Nucleophiles like amines or thiols; often requires heating or a catalyst.

Major Products: The reactions can produce various derivatives, such as hydroxylated, reduced, or substituted compounds, depending on the reagents and conditions used.

Chemistry:

Used as a building block for the synthesis of more complex organic molecules.

Exploration in materials science for creating polymers or nanomaterials.

Biology:

Investigated for its potential as a pharmacophore in drug design.

Used in studying enzyme interactions due to its multifunctional nature.

Medicine:

Potential candidate for developing new pharmaceuticals targeting neurological disorders.

Studied for its activity in antimicrobial and anticancer assays.

Industry:

Utilized in the production of advanced materials with specific chemical properties.

Application in the development of novel chemical sensors.

5. Mechanism of Action: The compound exerts its effects through interactions with biological molecules. It can act as an inhibitor or activator of specific enzymes or receptors. Its fluorophenyl and thiazole groups facilitate binding to molecular targets, while the piperazine moiety allows for structural flexibility, enhancing its efficacy.

Comparison with Other Compounds:

(2-Fluorophenyl)(4-(1,3-thiazol-2-yl)piperazin-1-yl)methanone: Similar structure but lacks the furan group, which affects its binding affinity and reactivity.

(2-Fluorophenyl)(4-(4-nitrothiazol-2-yl)piperazin-1-yl)methanone: Contains a nitro group instead of furan, leading to different electronic properties and reactivity.

Uniqueness: The presence of both furan and thiazole rings in this compound grants it distinctive electronic and steric characteristics, enhancing its potential in various applications compared to similar compounds.

Biological Activity

The compound (2-Fluorophenyl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone , with CAS number 1105223-61-7, belongs to a class of molecules that exhibit a range of biological activities due to their complex structures. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 371.4 g/mol. The structure features a fluorophenyl group, a thiazole ring, and a piperazine moiety, which are known to contribute significantly to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 371.4 g/mol |

| CAS Number | 1105223-61-7 |

Antimicrobial Activity

Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. In studies involving related compounds, thiazole-based structures demonstrated varying degrees of antibacterial and antifungal activities. For instance, certain thiazole compounds showed minimal inhibitory concentrations (MIC) against Gram-positive bacteria ranging from 100 to 400 μg/mL, which suggests potential efficacy in treating infections caused by resistant strains .

Anticancer Activity

Compounds containing thiazole and piperazine moieties have been studied for their anticancer properties. For example, derivatives similar to the target compound have shown cytotoxic effects against various cancer cell lines, including Jurkat and HT-29 cells. The presence of the fluorophenyl group has been linked to enhanced interaction with cancer cell targets, leading to increased apoptosis in treated cells .

Neuroprotective Effects

Some studies have highlighted the neuroprotective potential of thiazole derivatives. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. This suggests that this compound may have applications in neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.

- Receptor Modulation : The piperazine structure may facilitate binding to various receptors, influencing signaling pathways related to cell growth and apoptosis.

- Oxidative Stress Reduction : Thiazole derivatives possess antioxidant properties that can protect cells from oxidative damage.

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of thiazole derivatives on Jurkat cells, revealing IC50 values lower than standard chemotherapeutics like doxorubicin .

- Antimicrobial Testing : In vitro tests demonstrated that related thiazole compounds exhibited significant antifungal activity against strains like Candida albicans, suggesting a promising avenue for further research .

Scientific Research Applications

Antimicrobial Activity

The thiazole moiety has been recognized for its significant antimicrobial properties. Studies have shown that derivatives of thiazole exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the target compound have been tested against strains such as Staphylococcus aureus and Escherichia coli, displaying moderate to potent activity with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL . The incorporation of the piperazine ring often enhances these effects, making such compounds valuable in developing new antibacterial agents.

Anticonvulsant Properties

Research indicates that thiazole derivatives can possess anticonvulsant properties. For example, certain thiazole-piperazine hybrids have been evaluated in seizure models, demonstrating protective effects with effective doses indicating their potential as therapeutic agents against epilepsy . The structural characteristics of these compounds, including electron-withdrawing groups like fluorine, contribute to their enhanced biological activity.

Antitumor Activity

The compound's potential as an anticancer agent has also been explored. Thiazole-based compounds have shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). One study reported a thiazole-pyridine hybrid with an IC50 value of 5.71 µM against breast cancer cells, indicating its effectiveness compared to standard treatments like 5-fluorouracil . The presence of the furan and fluorophenyl groups may enhance the compound's ability to target cancer cells selectively.

Neuropharmacological Applications

The neuropharmacological profile of thiazole derivatives suggests potential applications in treating neurological disorders. Compounds incorporating piperazine and thiazole rings have been linked to anticonvulsant activity, making them candidates for further development in treating conditions like epilepsy and other seizure disorders .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of compounds similar to (2-Fluorophenyl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone is crucial for optimizing their efficacy. Research has shown that modifications in the phenyl or thiazole rings can significantly influence biological activity. For instance, substituents on the phenyl group can enhance or diminish antimicrobial potency, guiding future synthetic efforts .

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes structurally related compounds and their properties:

*Estimated based on structural composition.

Structural and Functional Insights

Piperazine-Methanone Core

The piperazine-methanone scaffold is conserved across analogs, enabling diverse biological activities. For example:

- Compound 9ee (imidazo-thiazole-piperazine) exhibits strong carbonic anhydrase inhibition due to sulfonyl groups enhancing polar interactions .

- 11a (thiazole-piperazine-urea) shows kinase inhibition via urea’s hydrogen-bonding capacity .

Aromatic and Heterocyclic Substituents

- Furan-Thiazole Motif : Present in the target compound and ZINC000015767716. The furan carbonyl in ZINC000015767717 forms critical hydrogen bonds with MPII, suggesting similar interactions for the target compound .

- Fluorophenyl Groups: The 2-fluorophenyl group in the target compound likely increases metabolic stability compared to non-fluorinated analogs (e.g., 11i with logP 3.45 ).

Q & A

Basic: What are the recommended synthetic routes for this compound, and what reaction conditions are critical for optimizing yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the coupling of a piperazine derivative with a fluorophenyl ketone, followed by thiazole ring formation. Key steps include:

- Nucleophilic substitution to attach the thiazole-furan moiety to the piperazine backbone.

- Schiff base formation or amide coupling for ketone linkage, using catalysts like DCC (dicyclohexylcarbodiimide) .

Critical conditions: - Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .

- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity and purity?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm the presence of the fluorophenyl, piperazine, and thiazole-furan groups. F NMR verifies fluorine substitution .

- IR spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm) and C-F stretches (~1100 cm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and detect impurities at trace levels (<0.1%) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Discrepancies often arise from assay variability or structural analogs. Strategies include:

- Standardized assay protocols : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Structural validation : Compare activity of the exact compound with analogs (e.g., replacing furan with thiophene) to isolate functional groups responsible for activity .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies, accounting for variables like IC measurement techniques .

Advanced: What computational strategies model interactions between this compound and biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Predict binding poses to receptors (e.g., GPCRs) using the compound’s 3D structure (optimized via DFT calculations) .

- Molecular dynamics (MD) simulations (GROMACS) : Simulate ligand-receptor interactions over 100+ ns to assess stability and binding energy (MM/PBSA analysis) .

- QSAR models : Corrogate electronic descriptors (e.g., logP, HOMO-LUMO gaps) with activity data to guide derivative design .

Advanced: How do structural modifications influence pharmacological profile and selectivity?

Methodological Answer:

- Furan substitution : Replacing the furan ring with pyridine increases hydrophilicity but reduces CNS penetration .

- Fluorophenyl position : 2-fluorine (vs. 4-fluorine) enhances π-stacking with aromatic residues in enzyme active sites, improving inhibition (e.g., kinase assays show 10x lower IC) .

- Piperazine methylation : N-methylation reduces off-target binding to serotonin receptors, improving selectivity .

Basic: What in vitro assays evaluate biological activity, and how are variables controlled?

Methodological Answer:

- Enzyme inhibition assays : Measure IC using fluorogenic substrates (e.g., for proteases) with controls for enzyme lot variability .

- Cell viability assays (MTT/XTT) : Use triplicate wells and normalize to untreated cells to mitigate edge effects in 96-well plates .

- Receptor binding assays : Radiolabeled ligands (e.g., H-labeled antagonists) compete with the compound; correct for nonspecific binding with excess cold ligand .

Advanced: What analytical approaches identify degradation products during stability studies?

Methodological Answer:

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .

- LC-MS/MS : Hyphenated techniques identify degradation products (e.g., hydrolyzed ketone or oxidized furan) via fragmentation patterns .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under accelerated conditions .

Basic: What are key considerations in designing SAR studies for derivatives?

Methodological Answer:

- Core retention : Maintain the piperazine-thiazole scaffold while varying substituents (e.g., halogens, alkyl groups) .

- Diverse libraries : Synthesize 10–20 analogs with systematic substitutions (e.g., para/meta fluorophenyl) .

- Activity cliffs : Prioritize derivatives showing >10x potency changes for mechanistic studies .

Advanced: How to address cytotoxicity discrepancies between in vitro and in vivo models?

Methodological Answer:

- Bioavailability analysis : Measure plasma protein binding (equilibrium dialysis) and hepatic microsome stability to explain reduced in vivo efficacy .

- Metabolite profiling : LC-MS identifies active/toxic metabolites (e.g., hydroxylated furan) not present in vitro .

- Dosing regimen optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) to improve bioavailability .

Basic: What solvent systems and purification techniques optimize large-scale synthesis?

Methodological Answer:

- Solvent systems : Use DMF for coupling reactions (high dielectric constant) and switch to ethyl acetate for extraction (pH 7–8) .

- Crystallization : Ethanol/water mixtures (70:30 v/v) yield high-purity crystals (>99%) after slow cooling .

- Continuous flow reactors : Improve scalability and reduce reaction time (2–4 hours vs. 12 hours batch) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.